molecular formula C32H56O B1607063 Cholesteryl isoamyl ether CAS No. 74996-30-8

Cholesteryl isoamyl ether

Cat. No.: B1607063
CAS No.: 74996-30-8
M. Wt: 456.8 g/mol
InChI Key: ANAJYEZUWQRKRT-UHFFFAOYSA-N
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Description

Cholesteryl isoamyl ether is an organic compound formed by the esterification of cholesterol and isoamyl alcohol. It is a colorless to pale yellow oily liquid at room temperature. The chemical formula of this compound is C38H64O, and its molecular weight is 536.92 g/mol .

Biochemical Analysis

Biochemical Properties

It is known that cholesteryl esters, a class of compounds to which Cholesteryl isoamyl ether belongs, play a crucial role in the storage and transport of cholesterol within cells .

Cellular Effects

Cholesterol and its derivatives are known to have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that cholesteryl esters can be transferred among lipoproteins by proteins such as Cholesteryl Ester Transfer Protein (CETP), which could potentially involve this compound .

Temporal Effects in Laboratory Settings

One study has raised concerns about the stability of certain radiolabeled cholesteryl ethers, suggesting that these compounds should be analyzed for biological stability before use in experiments .

Dosage Effects in Animal Models

It is known that the effects of cholesterol and its derivatives can vary with different dosages in animal models .

Metabolic Pathways

Cholesterol and its derivatives are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .

Transport and Distribution

Cholesterol and its derivatives are known to be transported and distributed within cells and tissues by various transporters and binding proteins .

Subcellular Localization

Cholesterol and its derivatives are predominantly localized to cell membranes, where they interact with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl isoamyl ether can be synthesized through the esterification reaction between cholesterol and isoamyl alcohol. The reaction typically involves the use of a catalyst such as thionyl chloride to facilitate the condensation process .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of large-scale esterification reactors where cholesterol and isoamyl alcohol are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl isoamyl ether primarily undergoes reactions typical of ethers, such as cleavage of the C–O bond by strong acids. This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms .

Common Reagents and Conditions:

    Acidic Cleavage: Strong acids like hydrochloric acid or sulfuric acid are commonly used to cleave the ether bond.

    Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions under specific conditions, although these are less common.

Major Products: The major products formed from the cleavage of this compound include cholesterol and isoamyl alcohol.

Comparison with Similar Compounds

  • Cholesteryl butyl ether
  • Cholesteryl isopropyl ether
  • Cholesteryl propyl ether

Comparison: Cholesteryl isoamyl ether is unique due to its specific esterification with isoamyl alcohol, which imparts distinct physicochemical properties compared to other cholesteryl ethers. For instance, cholesteryl butyl ether and cholesteryl isopropyl ether have different alkyl chain lengths, affecting their solubility and interaction with lipid membranes .

This compound stands out for its specific applications in drug delivery and bioimaging, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAJYEZUWQRKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306145
Record name Cholesteryl isoamyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74996-30-8
Record name NSC174258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholesteryl isoamyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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